

A Comprehensive Guide to the Solubility and Stability of 3-Hydroxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

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Abstract

3-Hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its utility as a building block for more complex molecules, including pharmaceutical scaffolds, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth analysis of the solubility and chemical stability of **3-Hydroxy-5-nitrobenzaldehyde**. We will explore its solubility profile in various solvent systems and delineate a systematic approach to evaluating its stability under stress conditions, as recommended by international guidelines. This document is intended to serve as a critical resource for researchers, offering both theoretical insights and practical, field-proven experimental protocols to ensure the effective use of this compound in research and development.

Physicochemical and Structural Profile

3-Hydroxy-5-nitrobenzaldehyde is a crystalline solid whose chemical behavior is governed by the interplay of its three functional groups on the benzene ring: an aldehyde (-CHO), a hydroxyl (-OH), and a nitro (-NO₂) group.^[1] The electron-withdrawing nature of the aldehyde and, more potently, the nitro group, deactivates the aromatic ring. Conversely, the hydroxyl group is an activating, ortho-, para-director.^[1] This electronic configuration is central to the molecule's reactivity, stability, and solubility.

Table 1: Key Physicochemical Properties of **3-Hydroxy-5-nitrobenzaldehyde**

Property	Value	Source(s)
CAS Number	193693-95-7	[1][2][3]
Molecular Formula	C ₇ H ₅ NO ₄	[1][3]
Molecular Weight	167.12 g/mol	[1][3]
Appearance	Pale yellow to brown crystalline powder	[1]
Melting Point	>260 °C	[4]
Boiling Point	322.8 °C (Predicted)	[4]
Density	1.50 g/cm ³ (Predicted)	[2][4]
InChIKey	QAGPTXBGYDEOFQ-UHFFFAOYSA-N	[1][3]

Solubility Profile: Theoretical and Experimental Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that influences its bioavailability, formulation, and therapeutic efficacy.[5] The structure of **3-Hydroxy-5-nitrobenzaldehyde**—containing both a hydrogen bond donor (-OH) and acceptor (-CHO, -NO₂) groups alongside a rigid aromatic core—suggests a nuanced solubility profile. The polar functional groups can interact with polar solvents, but the overall aromatic character and the presence of the nitro group, which can reduce polarity, limit aqueous solubility.[1][6]

Aqueous and Organic Solubility

Experimental data indicates that **3-Hydroxy-5-nitrobenzaldehyde** is sparingly soluble in water. [1] One source quantifies this as approximately 0.72 g/L (or 4.31 mM) at 25 °C.[7] In contrast, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]

For context, the closely related compound 3-nitrobenzaldehyde is also sparingly soluble in water but shows good solubility in alcohols (methanol, ethanol), chloroform, and aromatic

hydrocarbons.[8] The solubility of such solid organic compounds typically increases with temperature.[8] This trend is expected to hold for **3-Hydroxy-5-nitrobenzaldehyde**.

Table 2: Summary of **3-Hydroxy-5-nitrobenzaldehyde** Solubility

Solvent	Solubility Description	Quantitative Data (25 °C)	Source(s)
Water	Sparingly soluble / Very slightly soluble	0.72 g/L	[1][7]
DMSO	Soluble	Data not available	[1]
DMF	Soluble	Data not available	[1]
Ethanol	Expected to be soluble	Data not available	[8][9]
Methanol	Expected to be soluble	Data not available	[8][9]
Acetone	Expected to be soluble	Data not available	[9]

Note: Solubility in alcohols and acetone is inferred from data on analogous compounds like 3-nitrobenzaldehyde and other phenolic benzaldehydes.[6][8][9]

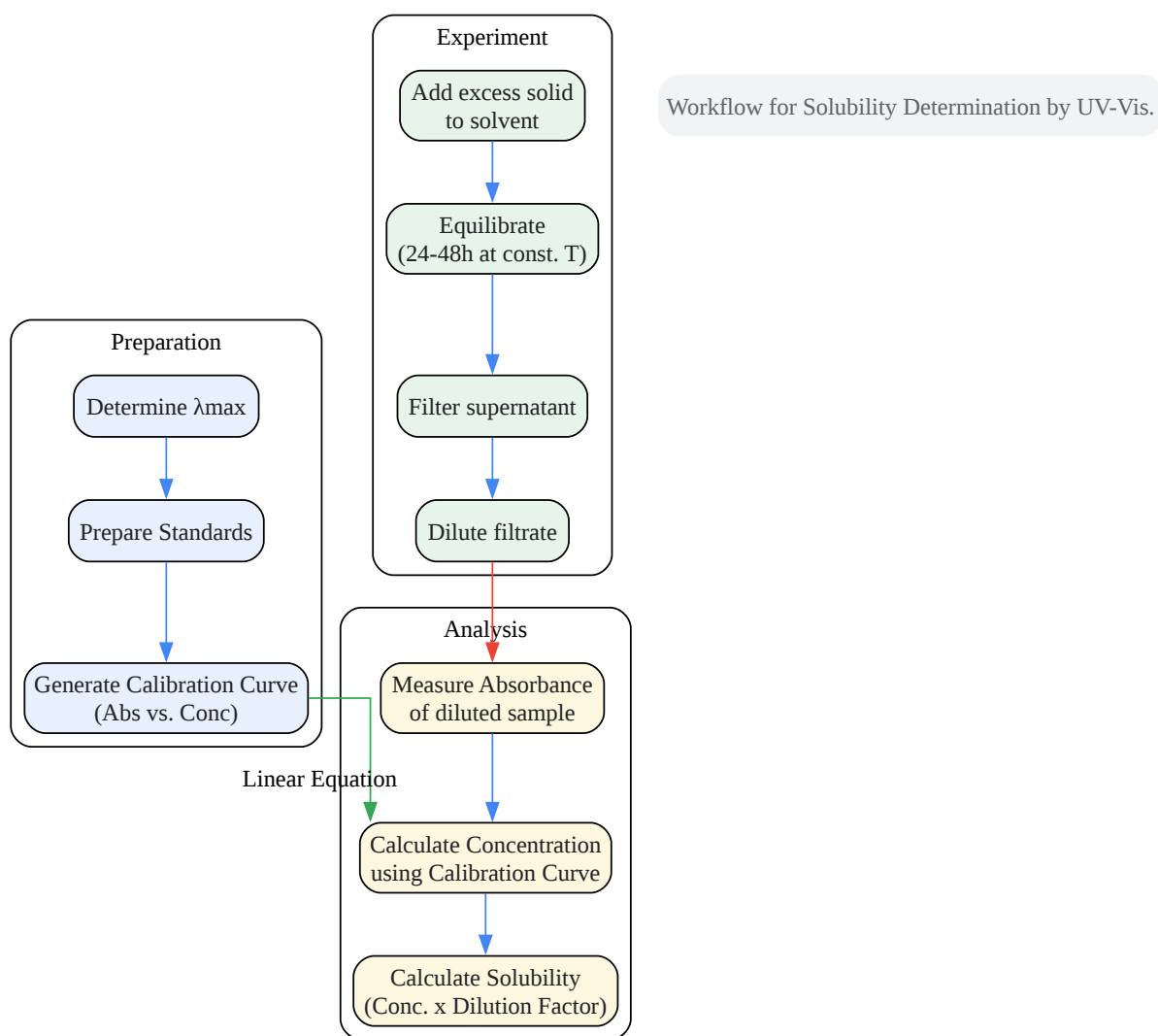
Experimental Protocol: Solubility Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a reliable and accessible technique for quantifying the solubility of chromophoric compounds like **3-Hydroxy-5-nitrobenzaldehyde**. [10][11] The method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.[10]

Methodology:

- Wavelength of Maximum Absorbance (λ_{max}) Determination:

- Prepare a dilute stock solution of the compound in the chosen solvent (e.g., ethanol).
- Scan the solution using a UV-Vis spectrophotometer over a relevant range (e.g., 200-400 nm) to identify the λ_{max} , the wavelength at which the compound absorbs light most strongly.^[12]
- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of known concentrations by serially diluting the stock solution.
 - Measure the absorbance of each standard at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.^[12] A linear regression should yield a correlation coefficient (R^2) > 0.99.
- Equilibrium Solubility Measurement:
 - Add an excess amount of solid **3-Hydroxy-5-nitrobenzaldehyde** to a known volume of the solvent in a sealed vial.
 - Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Filter the suspension through a 0.45 μm syringe filter to remove undissolved solid.
 - Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} .
- Calculation:
 - Use the equation from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to calculate the equilibrium solubility of the compound in the solvent.



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Workflow for Solubility Determination by UV-Vis.

Chemical Stability and Forced Degradation Analysis

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.^[13] Forced degradation, or stress testing, is a process where the compound is exposed to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.^{[13][14][15]}

Principles of Forced Degradation

Forced degradation studies are designed to achieve a target degradation of 5-20%.^{[14][15]} Degradation beyond 20% is generally considered excessive as it may not be representative of real-world storage conditions.^[14] The standard stress conditions applied are:

- Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments.
- Oxidation: Tests reactivity towards oxidizing agents.
- Photolysis: Assesses degradation upon exposure to light, as detailed in ICH Q1B guidelines.^{[14][16]}
- Thermal Degradation: Investigates the effect of high temperatures.

Forced Degradation Stress Conditions.

Experimental Protocol: Forced Degradation Study using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products.^[17] This ensures that the analytical measurement is specific to the intact molecule.

Recommended Starting Conditions for Stress Studies:

Stress Condition	Reagent / Condition	Duration
Acid Hydrolysis	0.1 M HCl	Heat at 60-80 °C
Base Hydrolysis	0.1 M NaOH	Room Temp or Heat at 60 °C
Oxidation	3-6% H ₂ O ₂	Room Temp or Heat at 60 °C
Thermal	Dry Heat	80-100 °C
Photolytic	ICH Q1B compliant light source	Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter

Note: These conditions are starting points and should be optimized to achieve the target 5-20% degradation.[\[14\]](#)[\[18\]](#)

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **3-Hydroxy-5-nitrobenzaldehyde** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a methanol/water mixture.[\[14\]](#)
 - For each stress condition, mix the stock solution with the stressor (e.g., 0.1 M HCl, 3% H₂O₂) in a 1:1 ratio. A "time zero" sample should be immediately neutralized (if applicable) and diluted for analysis.
 - Incubate the mixtures under the specified conditions. A dark control should be kept for the photostability study.[\[16\]](#)
 - At designated time points, withdraw an aliquot, neutralize the acid/base if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- HPLC Analysis:
 - Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector is required.[\[17\]](#) A PDA detector is advantageous as it provides spectral data for peak purity

assessment.

- Proposed HPLC Conditions (based on EPA methods for nitroaromatics):[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A time-based gradient from a higher percentage of A to a higher percentage of B to elute both polar and non-polar compounds.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm or a more specific wavelength determined from the λ_{max} scan.
 - Injection Volume: 10 μ L.
- Data Evaluation:
 - Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
 - Calculate the percentage of degradation.
 - Assess peak purity of the parent compound using a PDA detector to ensure co-elution is not occurring.
 - The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.

Advanced Structural Characterization

While HPLC-UV provides quantitative data on stability, it does not identify the structure of the degradation products. For this, more advanced techniques are indispensable.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weight of the degradation

products, providing crucial clues to their identity.[22]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[23] After isolating a sufficient quantity of a degradation product (e.g., via preparative HPLC), ^1H and ^{13}C NMR spectra can be acquired to determine its precise chemical structure.[24][25] Changes in the chemical shifts of the aldehydic proton (~10 ppm) or the aromatic protons can indicate modifications to these parts of the molecule. [26]

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solubility and stability of **3-Hydroxy-5-nitrobenzaldehyde**.

- Solubility: The compound exhibits limited aqueous solubility but is soluble in polar aprotic solvents like DMSO and DMF. For formulation in aqueous media, strategies such as pH adjustment or the use of co-solvents may be necessary.
- Stability: A systematic forced degradation study is paramount to understanding its stability profile. The presence of the aldehyde group suggests potential susceptibility to oxidation, while the nitro and hydroxyl groups will influence its reactivity under hydrolytic and photolytic stress.
- Handling and Storage: Based on general principles for aromatic aldehydes, the compound should be stored in a cool, dry, and dark place in a well-sealed container to minimize thermal degradation, hydrolysis from atmospheric moisture, and photodecomposition.

By employing the robust analytical protocols detailed herein—from fundamental solubility determination by UV-Vis to advanced stability assessment by HPLC—researchers can ensure the quality and integrity of **3-Hydroxy-5-nitrobenzaldehyde** in their drug discovery and development pipelines.

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References

- 1. 3-Hydroxy-5-nitrobenzaldehyde | 193693-95-7 | Benchchem [benchchem.com]
- 2. 3-Hydroxy-5-nitrobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 3. 3-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | CID 10580244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-5-nitrobenzaldehyde CAS#: 193693-95-7 [m.chemicalbook.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. guidechem.com [guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chembk.com [chembk.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. rootspress.org [rootspress.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. epa.gov [epa.gov]
- 20. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 21. separationmethods.com [separationmethods.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. benchchem.com [benchchem.com]

- 24. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 25. rsc.org [rsc.org]
- 26. C₇H₆O C₆H₅CHO benzaldehyde low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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